tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
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Overview
Description
tert-Butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield . The process involves the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is used as a building block for the synthesis of more complex molecules . It is particularly valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is used as an intermediate in the synthesis of various pharmaceuticals . It is particularly important in the development of drugs targeting neurological and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials . It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets in biological systems . These interactions often involve binding to enzymes or receptors, leading to changes in their activity . The compound may also participate in signaling pathways, influencing cellular processes such as metabolism, growth, and differentiation .
Comparison with Similar Compounds
- tert-Butyl (4aR,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
- tert-Butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride
- tert-Butyl rel-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Uniqueness: tert-Butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIQHJOQXQMMQ-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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